
ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, an ethyl ester group, and a diethylaminoethoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The ethyl ester group can be introduced through esterification reactions, and the diethylaminoethoxy side chain can be added via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylaminoethoxy side chain may facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the diethylaminoethoxy moiety but lacks the indole core.
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one: Contains a similar side chain but has a steroid core instead of an indole ring.
Uniqueness
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an ethyl ester and a diethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
ethyl 5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)9-10-22-14-7-8-15-13(11-14)12-16(18-15)17(20)21-6-3/h7-8,11-12,18H,4-6,9-10H2,1-3H3 |
Clé InChI |
XWJNGJWHOWDJEO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


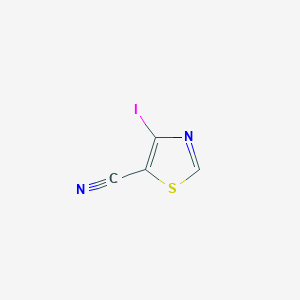
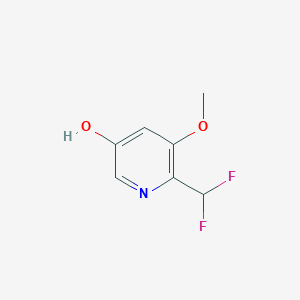

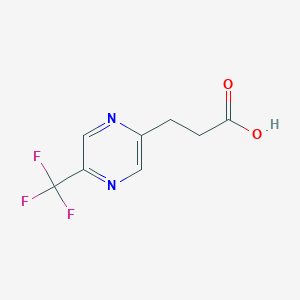
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
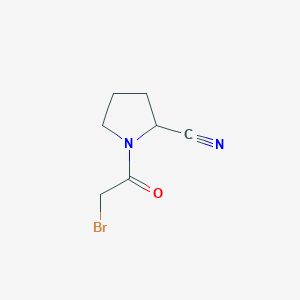
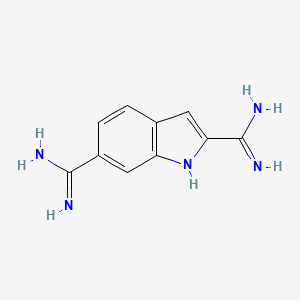
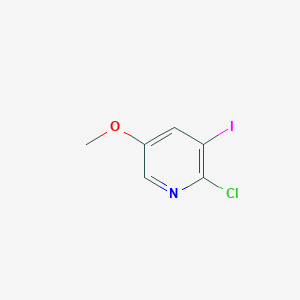
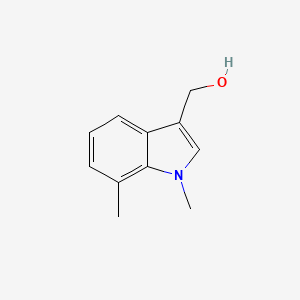
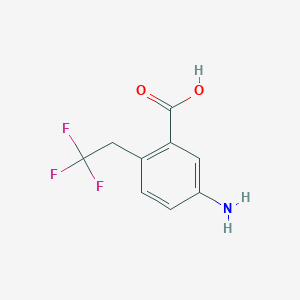

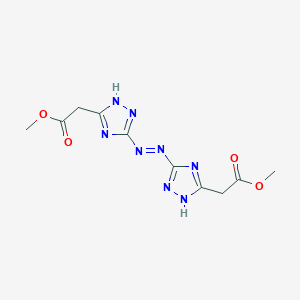

![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
